

Disperse Violet 1: A Technical Guide to Photophysical and Spectral Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Violet 1*

Cat. No.: *B121737*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical and spectral properties of **Disperse Violet 1** (C.I. 61100), a synthetic anthraquinone dye.^[1] Known chemically as 1,4-diaminoanthraquinone, this compound is utilized in various industrial applications, including as a colorant for synthetic fibers like polyester and in semi-permanent hair dye formulations.^{[2][3]} Its molecular structure, characterized by an anthraquinone core with two amino substituents, is the basis for its distinct color and spectral behavior.^[1]

Molecular Structure and Identifiers:

- IUPAC Name: 1,4-diaminoanthracene-9,10-dione^[4]
- CAS Number: 128-95-0^{[1][4]}
- Molecular Formula: C₁₄H₁₀N₂O₂^{[1][4]}
- Molecular Weight: 238.24 g/mol ^{[1][4]}
- Synonyms: C.I. 61100, 1,4-Diaminoanthraquinone, Solvent Violet 11^{[1][4][5]}

Photophysical and Spectral Characteristics

The photophysical properties of **Disperse Violet 1** are governed by its electronic structure. The anthraquinone skeleton acts as the chromophore, and the electron-donating amino groups (-

NH_2) function as auxochromes, which modify the absorption and emission characteristics of the molecule.

UV-Visible Absorption and Solvatochromism

Disperse Violet 1 exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its bright purple color.^[1] The position of the maximum absorption wavelength (λ_{max}) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.^{[6][7]} In different solvents, the extent of stabilization of the electronic ground and excited states changes, leading to a shift in the energy gap and, consequently, a shift in the absorption peak.^[7] Generally, for dyes with intramolecular charge-transfer (ICT) character, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption spectrum.^[7]

Table 1: UV-Visible Absorption Data for 1,4-Diaminoanthraquinone Derivatives

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	Notes
Dichloromethane	~590-620	Not Reported	Data for π -extended DAAQ derivatives. ^[8]
Poly(methyl methacrylate)	601.5	11,640,000 ($\text{a}_1\text{cm}^{1\%}$)	For a polymeric dye derived from 1,4-diaminoanthraquinone and maleic acid. ^[9]
Poly(methyl methacrylate)	591.0	11,610,000 ($\text{a}_1\text{cm}^{1\%}$)	For a polymeric dye derived from 1,4-diaminoanthraquinone and succinic acid. ^[9]

| Poly(methyl methacrylate) | 589.0 | 11,560,000 ($\text{a}_1\text{cm}^{1\%}$) | For a polymeric dye derived from 1,4-diaminoanthraquinone and adipic acid.^[9] |

Note: Data for **Disperse Violet 1** in common monomeric solvents is not extensively detailed in the literature. The table presents data for closely related derivatives to illustrate typical

absorption ranges.

Fluorescence Properties

While many simple anthraquinones are weakly fluorescent, the presence of amino substituents can enhance fluorescence emission.[\[10\]](#) Key parameters include the emission wavelength (λ_{em}), Stokes shift (the difference between λ_{max} of absorption and emission), and fluorescence quantum yield (Φ_f), which measures the efficiency of the fluorescence process. The fluorescence of aminoanthraquinones is also subject to solvatochromic effects, often showing a significant red shift in emission wavelength with increasing solvent polarity due to stabilization of the charge-transfer excited state.[\[11\]](#)[\[12\]](#)

Quantitative fluorescence data such as quantum yield and lifetime for **Disperse Violet 1** are not widely reported, suggesting it may have a low quantum yield, a common characteristic for dyes with efficient non-radiative decay pathways.[\[13\]](#)

Table 2: Fluorescence Emission Data for Related Aminoanthraquinone Derivatives

Compound	Solvent	Excitation λ_{ex} (nm)	Emission λ_{em} (nm)	Stokes Shift (cm $^{-1}$)	Quantum Yield (Φ_f)
RBS3					
(Anthraquinone Derivative)	Deionized Water	420	556	-	Not Reported
CE8					
(Anthraquinone Derivative)	Deionized Water	276	406	-	Not Reported

| 1,5-Diaminoanthracene | Various | ~480-500 | ~510-570 | ~2000-2600 | 0.12–0.53 |

Note: This table includes data for other fluorescent anthraquinone derivatives to provide context due to the scarcity of specific data for **Disperse Violet 1**.[\[12\]](#)[\[14\]](#)

Experimental Protocols

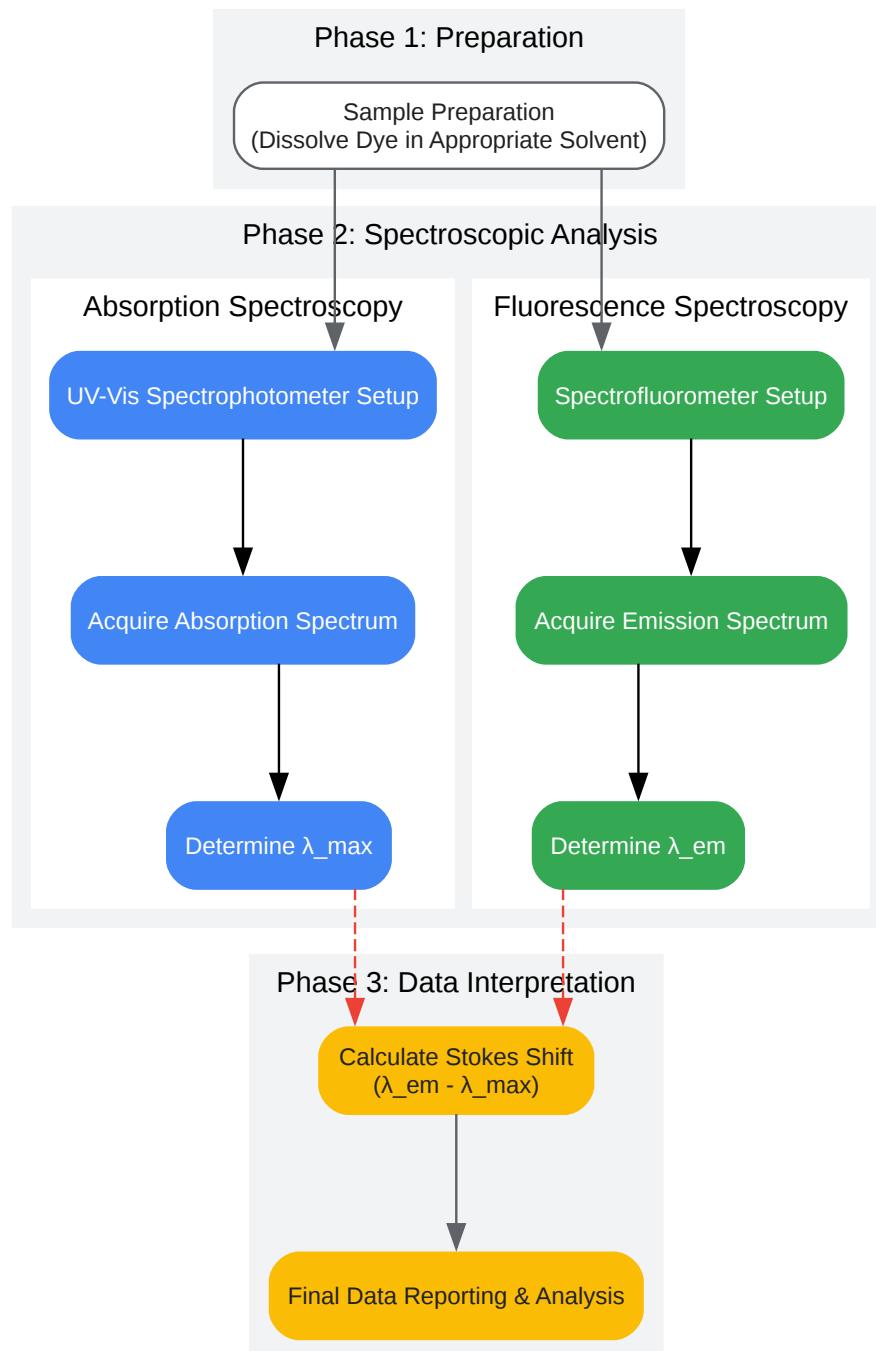
The following sections detail generalized protocols for measuring the spectral properties of dyes like **Disperse Violet 1**.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum.[10]

- Sample Preparation:
 - Accurately weigh a small quantity of **Disperse Violet 1** powder.
 - Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, DMSO, chloroform) to create a stock solution of known concentration (typically 10^{-3} to 10^{-4} M).[10]
 - From the stock solution, prepare a dilute sample solution with a final concentration that results in a maximum absorbance between 0.1 and 1.0 for optimal accuracy.
- Instrumentation and Measurement:
 - Power on the UV-Vis spectrophotometer and allow the lamps to stabilize.[10]
 - Set the desired wavelength scan range (e.g., 200–800 nm).[10]
 - Fill a clean quartz cuvette with the pure solvent to serve as the blank/reference.
 - Perform a baseline correction or "auto zero" with the blank cuvette in the spectrophotometer's beam path.[10]
 - Replace the blank cuvette with a matched cuvette containing the sample solution.
 - Acquire the absorption spectrum of the sample.[10]
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.[10]
 - If the concentration and path length are known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law ($A = \epsilon cl$).

Fluorescence Spectroscopy


This protocol describes the measurement of a fluorescence emission spectrum.[\[10\]](#)

- Sample Preparation:
 - Prepare a very dilute solution of the dye in a fluorescence-grade solvent.
 - The concentration must be low enough to ensure the absorbance at the excitation wavelength is less than 0.1.[\[10\]](#) This is critical to avoid inner-filter effects, where emitted light is reabsorbed by other dye molecules.
- Instrumentation and Measurement:
 - Turn on the spectrofluorometer and allow the excitation lamp (typically Xenon) to stabilize.[\[10\]](#)
 - Set the excitation monochromator to a wavelength where the dye absorbs light, often its λ_{max} .
 - Set the emission monochromator to scan a wavelength range starting just above the excitation wavelength to the near-infrared region.
 - Acquire the emission spectrum.
- Data Analysis:
 - Identify the wavelength of maximum fluorescence intensity (λ_{em}).
 - Calculate the Stokes shift in nanometers ($\lambda_{\text{em}} - \lambda_{\text{abs}}$) or convert to wavenumbers (cm^{-1}) for a more accurate energy representation.

Visualized Workflow and Logical Relationships

While **Disperse Violet 1** is not involved in biological signaling pathways, its characterization follows a well-defined experimental workflow. The following diagram illustrates the logical process for analyzing its photophysical properties.

Workflow for Photophysical Characterization of Disperse Violet 1

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the photophysical analysis of **Disperse Violet 1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. fonlynn.lookchem.com [fonlynn.lookchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Disperse Violet 1 | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Exploring solvatochromism: a comprehensive analysis of research data of the solvent - solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scirp.org [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- To cite this document: BenchChem. [Disperse Violet 1: A Technical Guide to Photophysical and Spectral Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121737#photophysical-and-spectral-properties-of-disperse-violet-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com